molecular formula C11H16N2O3S B3074141 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine CAS No. 1019152-07-8

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Cat. No. B3074141
CAS RN: 1019152-07-8
M. Wt: 256.32 g/mol
InChI Key: HCYPRIKOUROGBT-UHFFFAOYSA-N
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Description

“2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine” is a chemical compound with the formula C11H16N2O3S and a molecular weight of 256.32 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development due to their diverse pharmacological activities. 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine can serve as a scaffold for designing novel drugs. Researchers explore its potential as a core structure for various therapeutic agents, including kinase inhibitors, antivirals, and antitumor compounds .

Spiropiperidines and Spiro Compounds

The spirocyclic motif is prevalent in natural products and bioactive molecules. By incorporating the piperidine ring, 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine derivatives can be used to synthesize spiro compounds. These may exhibit unique biological properties and find applications in drug discovery .

Condensed Piperidines

Condensed piperidines, formed by fusing additional rings to the piperidine core, offer structural diversity. Researchers investigate their potential as ligands for receptors, enzyme inhibitors, and other bioactive molecules2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine derivatives could contribute to this field .

Piperidinones and Their Biological Activity

Piperidinones are versatile intermediates in organic synthesis. They can be transformed into various functional groups, making them valuable in drug design. Researchers explore the biological activity of piperidinone-containing compounds, including their potential as enzyme inhibitors or modulators .

Multicomponent Reactions (MCRs)

Efficient synthetic methods are crucial for accessing diverse piperidine derivatives. MCRs allow the rapid assembly of complex molecules from simple starting materials. Researchers investigate MCRs involving 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine to create diverse libraries of bioactive compounds .

Pharmacological Evaluation

Biological evaluation of piperidine-containing compounds is essential. Researchers assess the pharmacological activity of derivatives, including their binding affinity to specific receptors, cytotoxicity, and potential therapeutic applications2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine may exhibit promising properties in this context .

Future Directions

Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of new piperidine derivatives, such as “2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine”, and the exploration of their potential biological activities could be a promising direction for future research .

properties

IUPAC Name

2-methoxy-3-piperidin-1-ylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-11-10(6-5-7-12-11)17(14,15)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYPRIKOUROGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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